molecular formula C16H16N2OS2 B2933998 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851801-43-9

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2933998
CAS No.: 851801-43-9
M. Wt: 316.44
InChI Key: HMEUTNHGFDKKCW-UHFFFAOYSA-N
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Description

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a heterocyclic organic molecule featuring a 4,5-dihydroimidazole core substituted with a 2-methylbenzylthio group at position 2 and a thiophen-2-yl methanone moiety at position 1. The dihydroimidazole ring enhances conformational flexibility, which may influence binding to biological targets, while the thiophene and methylbenzyl groups contribute to lipophilicity and electronic effects .

Synthetic routes for analogous compounds typically involve nucleophilic substitution or condensation reactions under microwave (MW) irradiation or reflux conditions. For example, 2-(alkylthio)-imidazolones are synthesized via substitution of methylsulfanyl groups with secondary amines , while aryl-substituted imidazoles are prepared via multi-component condensations .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-12-5-2-3-6-13(12)11-21-16-17-8-9-18(16)15(19)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEUTNHGFDKKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a thioether functional group, an imidazole ring, and a thiophene moiety, which are known to enhance biological interactions with various molecular targets.

Chemical Structure and Properties

The compound can be dissected into several key components:

  • Thioether linkage : This functional group may undergo oxidation to form sulfoxides or sulfones.
  • Imidazole ring : Known for its role in biological systems, it can participate in nucleophilic substitutions or coordination with metal ions.
  • Thiophene moiety : This aromatic ring contributes to the compound's stability and potential interactions with biological receptors.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial properties : The imidazole and thiophene rings enhance interactions with microbial enzymes and receptors.
  • Anticancer effects : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antifungal activity : The compound has demonstrated efficacy against various fungal strains.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thioether and imidazole moieties may modulate the activity of enzymes or receptors involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase enzymes, which are critical in inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological efficacy of related compounds. Here are some notable findings:

StudyCompoundActivityResults
Lin et al. (1997)5-nitroindazole derivativesAntichagasic and antineoplasticCompounds showed significant inhibition of cancer cell lines (TK-10 and HT-29) with EC50 values around 1 µM .
Liu et al. (2015)Aloe-emodin derivativesAnti-inflammatorySome derivatives exhibited stronger anti-inflammatory effects than established drugs .
Feng et al. (2015)Imidazopyridine derivativesAntiviralIdentified as potent respiratory syncytial virus fusion inhibitors .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.
  • Imidazole Ring Formation : Cyclization of an appropriate diamine with a carbonyl compound.
  • Final Coupling : Coupling of the thioether and imidazole intermediates under controlled conditions.

These synthetic routes must be optimized to achieve high yields and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1 .

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Core Structure Substituents Biological Activity (If Reported) Reference
(2-((2-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone 4,5-Dihydroimidazole 2-(2-Methylbenzylthio), 1-(thiophen-2-yl-methanone) Not reported
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4,5-Dihydroimidazole 2-(3-Fluorobenzylthio), 1-(5-bromo-2-furyl-methanone) Not reported
2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole 1,3,4-Thiadiazole 2-(2-Methylbenzylthio), 5-(4-(6-trifluoromethyl-pyrimidin-4-yl-oxy)phenyl) 65–82% inhibition vs. B. cinerea at 50 µg/mL
Phenyl-(4,5,7-trifluoro-6-(1H-imidazol-1-yl)benzo[b]thiophen-2-yl)methanone Benzo[b]thiophene 6-(Imidazol-1-yl), 2-(phenyl-methanone) Antifungal (specific data not provided)
Key Observations:

Core Heterocycle Variation : The target compound’s dihydroimidazole core differs from thiadiazole (e.g., compound in ) or benzo[b]thiophene (e.g., ), which may alter metabolic stability and target affinity.

Substituent Effects: The 2-methylbenzylthio group in the target compound is structurally analogous to the 3-fluorobenzylthio group in . The thiophen-2-yl methanone moiety shares electronic similarities with the 5-bromo-2-furyl group in , though bromine’s steric bulk and furan’s reduced aromaticity may impact solubility and activity.

Biological Activity : The thiadiazole analog in exhibits strong antifungal activity (65–82% inhibition against Botrytis cinerea), suggesting that the methylbenzylthio group and trifluoromethylpyrimidine substituent synergize for efficacy. The target compound’s dihydroimidazole core may offer improved pharmacokinetics due to reduced ring strain compared to thiadiazoles .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (estimated molecular weight ~370–380 g/mol) falls within the acceptable range for drug-like molecules. Its logP value is likely higher than the fluorinated analog in due to the methyl group’s hydrophobicity.
  • Stability : The dihydroimidazole ring may offer greater hydrolytic stability compared to unsaturated imidazoles, as seen in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a multi-step synthesis involving thioether formation between 2-methylbenzyl thiol and a dihydroimidazole precursor, followed by coupling with thiophene-2-carbonyl chloride. Key parameters include solvent selection (e.g., dry benzene for moisture-sensitive steps), temperature control (reflux at 80–100°C for 12–24 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to thiophenyl reagent). Monitor purity via TLC and HPLC, and optimize yields by adjusting catalysts (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and dihedral angles (e.g., monoclinic P21/c space group with unit cell parameters a = 6.13 Å, b = 11.57 Å, c = 10.01 Å) . Complement with NMR (¹H/¹³C) for functional group verification and mass spectrometry (EI-MS) for molecular ion confirmation. For dynamic structural analysis, employ variable-temperature XRD or DSC to study phase transitions .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Conduct in vitro assays against fungal pathogens (e.g., Candida albicans) using broth microdilution (MIC50 values). Include cytotoxicity testing on mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity. Compare results with structurally related imidazole derivatives, such as 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole analogs, to identify activity trends .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in antifungal activity?

  • Methodology : Perform enzyme inhibition assays targeting fungal lanosterol 14α-demethylase (CYP51), a common target for imidazole antifungals. Use UV-Vis spectroscopy to monitor heme-binding affinity and molecular docking (e.g., AutoDock Vina) to predict binding poses. Validate with site-directed mutagenesis of key CYP51 residues (e.g., Y132, F255) to confirm interaction sites .

Q. How can the environmental fate and ecological risks of this compound be systematically evaluated?

  • Methodology : Follow the INCHEMBIOL framework :

  • Partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) using shake-flask and batch equilibrium methods.
  • Degradation pathways : Simulate hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation at 254 nm) to identify breakdown products via LC-MS/MS.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour IC50) .

Q. How can computational modeling improve the understanding of structure-activity relationships (SAR) for this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Use QSAR models to correlate substituent effects (e.g., 2-methylbenzyl vs. phenyl groups) with bioactivity. Validate predictions by synthesizing analogs (e.g., replacing thiophene with furan) and testing in parallel bioassays .

Q. What advanced analytical methods are suitable for resolving contradictions in bioactivity data across studies?

  • Methodology : Employ metabolomics (LC-HRMS) to identify off-target interactions in cellular models. Use multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish assay-specific artifacts from true bioactivity. Cross-reference with transcriptomic data (RNA-seq) to confirm pathway-level effects .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on activity?

  • Methodology : Utilize chiral HPLC (e.g., Chiralpak IA column) or SFC to separate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy or X-ray crystallography of resolved crystals. Compare enantiomers in bioassays to determine if activity is stereospecific (e.g., R- vs. S-isomer potency differences) .

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